6-methyl-5-pentyl-2-[(4-phenoxyphenyl)amino]pyrimidin-4(3H)-one
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Overview
Description
6-methyl-5-pentyl-2-[(4-phenoxyphenyl)amino]pyrimidin-4(3H)-one is a synthetic organic compound with the molecular formula C22H25N3O2. This compound belongs to the class of pyrimidine derivatives, which are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-5-pentyl-2-[(4-phenoxyphenyl)amino]pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common method involves the condensation of substituted aldehydes with ethyl acetoacetate and urea in the presence of a catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions in ethanol for several hours to yield the desired pyrimidine derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
6-methyl-5-pentyl-2-[(4-phenoxyphenyl)amino]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phenoxy or amino groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine or triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
6-methyl-5-pentyl-2-[(4-phenoxyphenyl)amino]pyrimidin-4(3H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential neuroprotective and anti-inflammatory properties.
Medicine: Investigated for its antiviral, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-methyl-5-pentyl-2-[(4-phenoxyphenyl)amino]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the NF-kB inflammatory pathway, reducing the production of pro-inflammatory cytokines like nitric oxide and tumor necrosis factor-α . Additionally, it may exert neuroprotective effects by inhibiting endoplasmic reticulum stress and apoptosis in neuronal cells .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-hydroxy-6-methylpyrimidine: A pyrimidine derivative with similar structural features but different functional groups.
Pyrido[2,3-d]pyrimidin-5-one: A fused pyrimidine compound with notable biological activities.
Uniqueness
6-methyl-5-pentyl-2-[(4-phenoxyphenyl)amino]pyrimidin-4(3H)-one is unique due to its specific substitution pattern and the presence of both phenoxy and amino groups
Properties
Molecular Formula |
C22H25N3O2 |
---|---|
Molecular Weight |
363.5 g/mol |
IUPAC Name |
4-methyl-5-pentyl-2-(4-phenoxyanilino)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C22H25N3O2/c1-3-4-6-11-20-16(2)23-22(25-21(20)26)24-17-12-14-19(15-13-17)27-18-9-7-5-8-10-18/h5,7-10,12-15H,3-4,6,11H2,1-2H3,(H2,23,24,25,26) |
InChI Key |
KNBKNCFCAVXCQL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=C(N=C(NC1=O)NC2=CC=C(C=C2)OC3=CC=CC=C3)C |
Origin of Product |
United States |
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